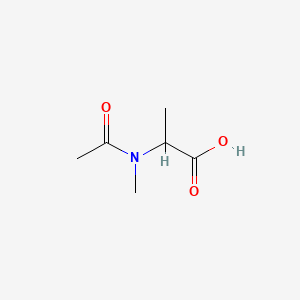

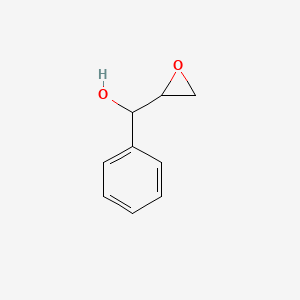

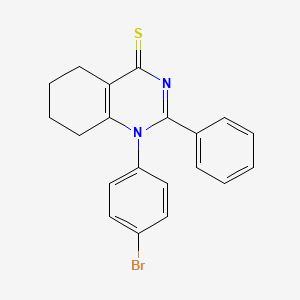

![molecular formula C7H11NO2 B3260493 7-氮杂双环[2.2.1]庚烷-1-羧酸 CAS No. 331258-38-9](/img/structure/B3260493.png)

7-氮杂双环[2.2.1]庚烷-1-羧酸

描述

“7-azabicyclo[2.2.1]heptane-1-carboxylic Acid” is a chemical compound with the molecular formula C8H13NO2 . It is a derivative of the 7-azabicyclo[2.2.1]heptane structure .

Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C8H13NO2/c1-11-8(10)9-6-2-3-7(9)5-4-6/h6-7H,2-5H2,1H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The mechanisms for the formation of conformationally constrained epibatidine analogues by intramolecular free radical processes have been computationally addressed by means of DFT methods . The mechanism and the critical effect of the 7-nitrogen protecting group on the outcome of these radical-mediated cyclizations are discussed .Physical And Chemical Properties Analysis

The molecular weight of “7-azabicyclo[2.2.1]heptane-1-carboxylic Acid” is 155.1943 . More detailed physical and chemical properties are not available in the current resources.科学研究应用

衍生物和类似物的合成

7-氮杂双环[2.2.1]庚烷-1-羧酸 (Ahc) 已被用于合成多种衍生物。这包括桥头 1-取代-7-氮杂双环[2.2.1]庚烷衍生物的合成,突出了该化学物质的多功能性和合成潜力。这些衍生物因其卤素成分而具有重要意义,包括 N-苯甲酰基-7-氮杂双环[2.2.1]庚烷等化合物,它是强效镇痛药阿匹巴汀的前体 (Avenoza 等人,2002).

在羟醛缩合反应中的催化潜力

已经评估了 7-氮杂双环[2.2.1]庚烷-2-羧酸在羟醛缩合反应中的催化潜力。研究发现,在某些反应中,它比其单环类似物 β-脯氨酸更具选择性。这突出了其在促进特定类型的化学反应中的潜力 (Armstrong 等人,2009).

构象研究和二级结构

已经对 7-氮杂双环[2.2.1]庚烷衍生物的构象方面进行了研究,例如基于 β-脯氨酸类似物 Ah2c 的均一硫肽的分析。这些研究表明对具有反式硫酰胺键的有序二级结构的偏好,这对于理解分子相互作用和稳定性很重要 (Otani 等人,2012).

在药物化学中的应用

在药物化学中,已经合成了 2-氨基己二酸的类似物 7-氮杂双环[2.2.1]庚烷-1,4-二羧酸。该化合物提供了一种刚性、非手性的结构,这在设计具有特定结构要求的药物中可能是重要的 (Kubyshkin 等人,2007).

神经元烟碱受体配体的开发

外消旋和内消旋-1-氮杂双环[2.2.1]庚烷-2-羧酸等新型双环 α-氨基酸的合成对于生成神经元烟碱受体配体至关重要。这些化合物对神经学研究至关重要,并且可能对治疗神经系统疾病产生影响 (Strachan 等人,2006).

肽模拟物的合成

该化学物质已用于与其衍生物进行新型分子内 Ugi 反应,从而形成多官能化的氮杂环肽模拟物。这对开发新型基于肽的药物具有影响 (Basso 等人,2009).

未来方向

Progress towards a general synthesis of the 7-azabicyclo[2.2.1]heptane system is described . The studies suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This indicates potential future directions for the development and application of this compound.

属性

IUPAC Name |

7-azabicyclo[2.2.1]heptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-6(10)7-3-1-5(8-7)2-4-7/h5,8H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJLLSBTGVSGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

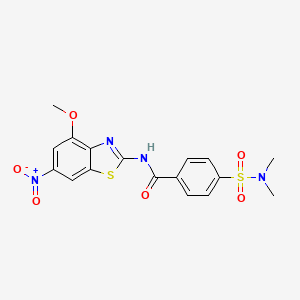

![[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3260417.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B3260471.png)